molecular formula C22H30ClNO6 B13431400 Trimebutine N-Oxide Hydrochloride

Trimebutine N-Oxide Hydrochloride

Cat. No.: B13431400
M. Wt: 439.9 g/mol
InChI Key: SVBQHUVYWNVIGO-UHFFFAOYSA-N
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Description

Trimebutine N-Oxide Hydrochloride is a pharmacologically relevant compound derived from trimebutine, a spasmolytic agent used to treat gastrointestinal motility disorders. Structurally, it is the N-oxidized derivative of trimebutine, characterized by the addition of an oxygen atom to the tertiary amine group of the parent molecule. Key properties include:

  • Molecular Formula: C₂₂H₂₉NO₆·HCl
  • Molecular Weight: 439.93 g/mol
  • CAS Number: 2731998-25-5
  • Purity: >95% (HPLC), validated for use as a reference standard in pharmaceutical analysis .

The compound is critical for studying metabolic pathways, impurity profiling, and stability testing of trimebutine-based formulations.

Properties

Molecular Formula

C22H30ClNO6

Molecular Weight

439.9 g/mol

IUPAC Name

N,N-dimethyl-2-phenyl-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-amine oxide;hydrochloride

InChI

InChI=1S/C22H29NO6.ClH/c1-7-22(23(2,3)25,17-11-9-8-10-12-17)15-29-21(24)16-13-18(26-4)20(28-6)19(14-16)27-5;/h8-14H,7,15H2,1-6H3;1H

InChI Key

SVBQHUVYWNVIGO-UHFFFAOYSA-N

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)[N+](C)(C)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthesis of Trimebutine Core

a. Esterification and Amino-Methylation of 2-Amino-2-phenylbutyric Acid

The foundational step involves esterifying 2-amino-2-phenylbutyric acid and methylating the amino group simultaneously. This process simplifies the synthesis by combining two reactions into one, reducing operational steps and costs. The esterification typically employs acid catalysis, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions in an organic solvent like toluene, with azeotropic removal of water to drive the reaction to completion.

b. Reduction to 2-(Dimethylamino)-2-phenylbutyl Alcohol

The esterified intermediate undergoes reduction, commonly using sodium borohydride (NaBH₄), to convert the ester into the corresponding alcohol. This step is critical for subsequent nucleophilic substitution reactions. The reduction is performed under controlled temperature (around 0–25°C) in an inert solvent such as methanol or ethanol, ensuring high yield and purity.

c. Synthesis of Trimebutine

The alcohol intermediate reacts with 3,4,5-trimethoxybenzoic acid in the presence of a protonic acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid) in an organic solvent like toluene. The reaction involves esterification, forming the trimebutine molecule. Reflux conditions are maintained for 6–8 hours, with subsequent cooling and crystallization to isolate pure trimebutine.

Oxidation to Trimebutine N-Oxide

a. N-Oxidation Process

The oxidation of trimebutine to its N-oxide derivative is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA), or aqueous sodium periodate. The process involves stirring the trimebutine in an appropriate solvent (e.g., acetonitrile or dichloromethane) with the oxidant at room temperature or slightly elevated temperatures (25–40°C). The reaction is monitored via thin-layer chromatography (TLC) or HPLC until completion.

b. Optimization and Yield

Research indicates that using m-CPBA in dichloromethane at 25°C yields high conversion (>90%) with minimal side-products. The reaction time varies from 2 to 6 hours depending on oxidant concentration and temperature. Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove excess oxidant and dried over anhydrous magnesium sulfate.

Salt Formation with Hydrochloric Acid

a. Acidic Salt Preparation

The final step involves converting the N-oxide compound into its hydrochloride salt. This is achieved by dissolving the purified N-oxide in anhydrous ethanol or methanol, then adding an equimolar amount of hydrochloric acid (HCl) gas or concentrated HCl solution. The mixture is stirred at room temperature until complete salt formation, indicated by precipitation or pH stabilization.

b. Purification and Drying

The resulting hydrochloride salt is filtered, washed with cold ethanol to remove impurities, and dried under vacuum at low temperature (around 40°C). The purity and yield are confirmed via HPLC, with typical yields exceeding 85%.

Data Table Summarizing Preparation Methods

Step Reagents & Conditions Purpose Yield / Remarks
Esterification 2-Amino-2-phenylbutyric acid, sulfuric acid, toluene reflux Form ester 80–90% yield
Amino-methylation Methyl sulfate, NaOH, reflux Methylate amino group 85–95% yield
Reduction NaBH₄, methanol, 0–25°C Convert ester to alcohol >90% yield
Esterification with acid 3,4,5-Trimethoxybenzoic acid, p-toluenesulfonic acid, toluene Form trimebutine 88–90% yield
N-Oxidation m-CPBA, dichloromethane, room temp Form N-oxide >90% yield
Salt formation HCl gas or concentrated HCl, ethanol Prepare hydrochloride salt >85% yield

Research Findings and Optimization Strategies

  • Reaction Efficiency: Combining esterification and methylation reduces steps and improves overall yield, as demonstrated in patent CN102276487A, where simultaneous esterification and methylation of 2-amino-2-phenylbutyric acid resulted in yields exceeding 80% (CN102276487A).

  • Oxidation Methodology: Use of m-CPBA offers high selectivity and yields for N-oxidation, minimizing side reactions. The reaction conditions are mild, and excess oxidant can be quenched with sodium bicarbonate, improving purity.

  • Purification Techniques: Crystallization from ethanol or toluene, followed by vacuum drying, ensures high purity (>99%) suitable for pharmaceutical applications.

  • Safety and Cost Considerations: Using milder oxidants like hydrogen peroxide or m-CPBA reduces hazards compared to strong oxidants such as sodium periodate. Combining steps reduces raw material costs and operational complexity.

Chemical Reactions Analysis

Types of Reactions: Trimebutine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Trimebutine N-Oxide Hydrochloride vs. N-Demethyl Trimebutine Hydrochloride

  • N-Demethyl Trimebutine Hydrochloride (CAS 294882-33-0): Structure: Formed via N-demethylation of trimebutine, retaining the tertiary amine but lacking one methyl group. Molecular Formula: C₂₁H₂₇NO₅·HCl; Molecular Weight: 409.90 g/mol . Role: Major bioactive metabolite with demonstrated affinity for opioid receptors, contributing to trimebutine’s spasmolytic effects . Purity: >95% (HPLC) .
  • This compound: Structure: N-oxidation introduces a polar N-oxide group, altering solubility and receptor interactions.

This compound vs. N,N-Didesmethyl Trimebutine Hydrochloride

  • N,N-Didesmethyl Trimebutine Hydrochloride (CAS 84333-60-8): Structure: Lacks both methyl groups on the amine, resulting in a primary amine structure. Molecular Formula: C₂₀H₂₅NO₅·HCl; Molecular Weight: 359.42 g/mol . Role: Secondary metabolite with uncertain pharmacological significance; primarily used in metabolic studies .

This compound vs. Trimeprazine N-Oxide Hydrochloride

  • Trimeprazine N-Oxide Hydrochloride (CAS 2725579-25-7): Structure: Contains a phenothiazine ring and N-oxide group, unrelated to trimebutine’s benzoate backbone. Molecular Formula: C₁₈H₂₂N₂OS·HCl; Molecular Weight: 350.91 g/mol . Role: Degradation product of the antipsychotic trimeprazine, highlighting structural diversity among N-oxide derivatives .

Metabolic Pathways and Impurity Profiling

Trimebutine undergoes sequential metabolism:

N-Demethylation : Forms N-Demethyl Trimebutine Hydrochloride, a bioactive metabolite .

Further Demethylation : Produces N,N-Didesmethyl Trimebutine Hydrochloride, a terminal metabolite .

Impurity Considerations :

  • Trimebutine Maleate formulations may contain up to five impurities (A–E), including N-Demethyl Trimebutine Hydrochloride (Impurity E) and oxidized derivatives .

Data Table: Comparative Analysis of Trimebutine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Role Purity
This compound 2731998-25-5 C₂₂H₂₉NO₆·HCl 439.93 Metabolite/Reference >95% (HPLC)
N-Demethyl Trimebutine Hydrochloride 294882-33-0 C₂₁H₂₇NO₅·HCl 409.90 Bioactive Metabolite >95% (HPLC)
N,N-Didesmethyl Trimebutine Hydrochloride 84333-60-8 C₂₀H₂₅NO₅·HCl 359.42 Secondary Metabolite >95% (HPLC)
Trimeprazine N-Oxide Hydrochloride 2725579-25-7 C₁₈H₂₂N₂OS·HCl 350.91 Degradation Product Not Specified

Q & A

Q. What are the recommended analytical methods for characterizing Trimebutine N-Oxide Hydrochloride in pharmaceutical research?

this compound requires validated analytical techniques to ensure purity and structural integrity. Key methods include:

  • High-Performance Liquid Chromatography (HPLC) : Used for quantification and impurity profiling, with purity thresholds >95% (HPLC) as per pharmacopeial standards .
  • Conductometric Titration : Effective for charge-transfer complex analysis, validated for Trimebutine derivatives using ammonium reineckate as a precipitating agent .
  • Spectrophotometry : UV-Vis spectroscopy (e.g., charge-transfer complexes with iodine) provides rapid quantification in bulk formulations .
  • Differential Pulse Voltammetry : Electrochemical detection at glassy carbon electrodes offers high sensitivity for trace analysis .

Q. How is this compound synthesized, and what are the critical parameters affecting its yield?

The synthesis involves oxidation of the parent compound, Trimebutine, to form the N-oxide derivative. Critical steps include:

Oxidation Reaction : Use of hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–8) and temperature (20–25°C) to minimize side reactions .

Salt Formation : Reaction with hydrochloric acid to stabilize the N-oxide as a hydrochloride salt, enhancing solubility .

Purification : Column chromatography (silica gel, methanol:chloroform eluent) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Key Parameters :

  • Reaction Time : Over-oxidation risks at >24 hours.
  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency.
  • Stoichiometry : Excess oxidant (>1.2 equivalents) ensures complete conversion .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo metabolic data for this compound?

Discrepancies often arise from differences in enzyme activity, bioavailability, or metabolite stability. Methodological strategies include:

  • Comparative Metabolism Studies : Use hepatic microsomes (human/rat) to simulate in vitro metabolism, contrasting with in vivo plasma samples via LC-MS/MS .
  • Isotope-Labeled Tracers : Deuterated analogs (e.g., Trimebutine-d5) track metabolic pathways and quantify inter-species variability .
  • Pharmacokinetic Modeling : Compartmental analysis to adjust for protein binding or tissue distribution differences observed in vivo .

Case Study : Miura et al. (1989) identified N-demethylation as a major pathway in rats, while Xue et al. (1995) reported N-oxide formation as dominant in human hepatocytes, highlighting species-specific metabolism .

Q. What methodological approaches are recommended for impurity profiling of this compound in API formulations?

Impurity profiling requires multi-tiered analytical workflows:

Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products .

Hyphenated Techniques :

  • LC-UV-MS/MS : Characterize unknown impurities (e.g., 3,4,5-trimethoxybenzoic acid) via fragmentation patterns .
  • GC-MS : Detect volatile byproducts from synthesis (e.g., residual solvents) .

Reference Standards : Use pharmacopeial impurities (e.g., N,N-Didesmethyl Trimebutine) for method validation and quantification .

Q. Critical Considerations :

  • Thresholds : ICH Q3A/B guidelines for reporting, identifying, and qualifying impurities (e.g., 0.10% threshold for unknown impurities) .
  • Stability-Indicating Methods : Ensure specificity under stress conditions to avoid co-elution artifacts .

Q. What experimental design considerations are critical for assessing this compound’s receptor binding affinity?

To evaluate interactions with targets like opioid or NOP receptors:

  • Radioligand Binding Assays : Use [³H]-labeled ligands (e.g., [³H]-Trap-101 hydrochloride) to measure competitive displacement, with Ki values calculated via Cheng-Prusoff equation .
  • Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells to determine agonist/antagonist activity .
  • Positive Controls : Compare with established antagonists (e.g., Trap-101 hydrochloride) to validate assay conditions .

Q. Data Interpretation :

  • Account for hydrochloride salt dissociation in buffer solutions (pH 7.4) to avoid false affinity estimates.
  • Validate receptor specificity using knockout cell lines or selective inhibitors .

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